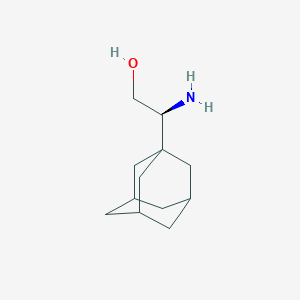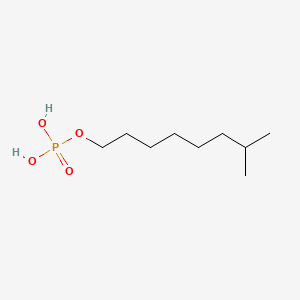
Monoisononyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoisononyl phosphate: is an organic compound with the chemical formula C9H21O4P . It is a type of phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a plasticizer, flame retardant, and lubricant additive.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoisononyl phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid . The reaction typically occurs under acidic conditions and involves the esterification of the alcohol with the acid. The process can be represented by the following chemical equation:
C9H19OH+H3PO4→C9H21O4P+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where isononyl alcohol and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Monoisononyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form isononyl alcohol and phosphoric acid.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Isononyl alcohol and phosphoric acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Monoisononyl phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a plasticizer in the production of flexible plastics, as a flame retardant in materials, and as a lubricant additive to improve the performance of lubricants.
Mechanism of Action
The mechanism by which monoisononyl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility.
Comparison with Similar Compounds
Monoisononyl phosphate can be compared with other similar compounds such as:
Diisononyl phosphate: Another phosphate ester with similar plasticizing properties but different molecular structure.
Triphenyl phosphate: A phosphate ester used as a flame retardant and plasticizer, known for its higher thermal stability.
Tris(2-ethylhexyl) phosphate: A phosphate ester used as a plasticizer with different alkyl groups, providing different physical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability. This makes it particularly useful in applications where both properties are desired.
Properties
CAS No. |
27253-57-2 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
7-methyloctyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12) |
InChI Key |
IDXWQJNXMQJTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)
![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

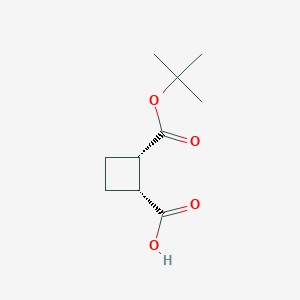
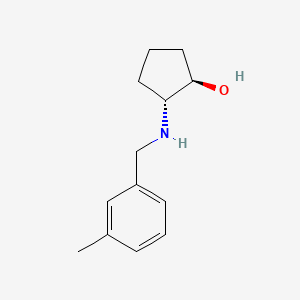

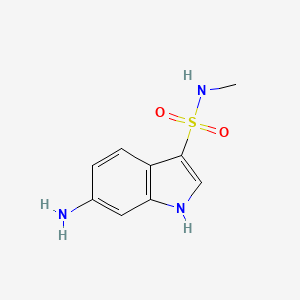
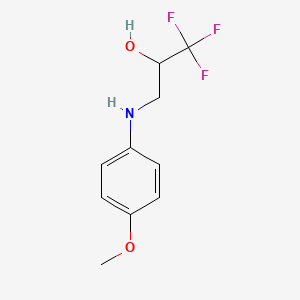
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)

